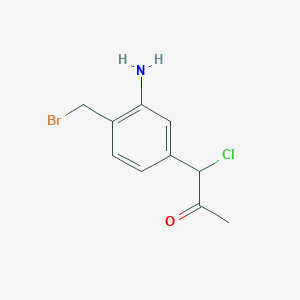
1-(3-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one is an organic compound with the molecular formula C10H12BrNO. This compound is characterized by the presence of an amino group, a bromomethyl group, and a chloropropanone moiety attached to a phenyl ring. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amination and chlorination steps. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and quality in the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromomethyl and chloropropanone groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the bromomethyl and chloropropanone groups under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Amino-4-(chloromethyl)phenyl)-1-chloropropan-2-one
- 1-(3-Amino-4-(bromomethyl)phenyl)-1-propanone
- 1-(3-Amino-4-(bromomethyl)phenyl)-1-chlorobutan-2-one
Uniqueness
1-(3-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one is unique due to the combination of its functional groups, which confer specific reactivity and properties. This uniqueness makes it valuable for targeted applications in research and industry, where its specific chemical behavior can be leveraged for desired outcomes.
Propiedades
Fórmula molecular |
C10H11BrClNO |
|---|---|
Peso molecular |
276.56 g/mol |
Nombre IUPAC |
1-[3-amino-4-(bromomethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H11BrClNO/c1-6(14)10(12)7-2-3-8(5-11)9(13)4-7/h2-4,10H,5,13H2,1H3 |
Clave InChI |
UGOALQRBGVIZPX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=C(C=C1)CBr)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2,2'-Bifuran]-5,5'-diyldimethanol](/img/structure/B14056892.png)






![(4-Methoxy-[1,1'-biphenyl]-3-yl)hydrazine hydrochloride](/img/structure/B14056920.png)




